2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide
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Overview
Description
2-[(Carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoylmethyl group, a cyclopentyl group, a cyanocyclohexyl group, and a methylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps:
Formation of the Carbamoylmethyl Group: This step often starts with the reaction of a suitable amine with chloroacetic acid to form a carbamoylmethyl intermediate.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the carbamoylmethyl intermediate.
Cyanocyclohexyl Group Addition: The cyanocyclohexyl group is typically added through a nucleophilic addition reaction involving a cyanocyclohexyl halide.
Methylacetamide Formation: The final step involves the formation of the methylacetamide moiety, which can be achieved by reacting the intermediate with methylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(Carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoylmethyl and cyanocyclohexyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-[(Carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Carbamoylmethyl)(cyclohexyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide
- 2-[(Carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclopentyl)-N-methylacetamide
- 2-[(Carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-ethylacetamide
Uniqueness
2-[(Carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-cyclopentylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-20(17(13-18)9-5-2-6-10-17)16(23)12-21(11-15(19)22)14-7-3-4-8-14/h14H,2-12H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQRQMCTCTZZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN(CC(=O)N)C1CCCC1)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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